molecular formula C15H15NO2 B2650641 N-Methoxy-N-methyl-4-phenylbenzamide CAS No. 101335-77-7

N-Methoxy-N-methyl-4-phenylbenzamide

Cat. No. B2650641
CAS RN: 101335-77-7
M. Wt: 241.29
InChI Key: KTRQMXLVVGLTLX-UHFFFAOYSA-N
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Description

N-Methoxy-N-methyl-4-phenylbenzamide, also known as MPMB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. MPMB is a benzamide derivative that has been synthesized in recent years and has shown promising results in various fields of research.

Scientific Research Applications

Chromatographic Analysis

Reversed-phase liquid chromatography (RPLC) retention characteristics : N-ethylbenzamides with methoxy, methyl, or phenyl substitutions, including structures akin to N-Methoxy-N-methyl-4-phenylbenzamide, were analyzed for their retention characteristics in reversed-phase liquid chromatography. The study found that larger substituents at the 4-phenyl position led to increased retention and suggested that quantitative structure-retention relationships could be transformed across different RPLC systems, indicating a systematic way to predict chromatographic behavior of related compounds (Lehtonen, 1983).

Synthesis and Antimicrobial Properties

Synthesis and screening for antimicrobial activity : A series of derivatives structurally related to this compound, specifically N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides, were synthesized and screened for their antimicrobial properties. The compounds demonstrated activity against a range of bacterial and fungal species, suggesting that this class of compounds could be useful for developing new antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Catalytic and Synthetic Applications

Rh(III)-catalyzed olefination : In a study exploring the utility of N-methoxybenzamides in synthetic chemistry, it was found that these compounds could be effectively used in Rh(III)-catalyzed olefination reactions. The study highlighted the mild and efficient nature of the process, with the N-O bond acting as an internal oxidant. The method provides a pathway for the synthesis of valuable organic compounds, and the substituent of the directing group was shown to influence product selectivity (Rakshit, Grohmann, Besset, & Glorius, 2011).

Sensor Development

Development of a high-sensitivity biosensor : N-(4-hydroxyphenyl)-3,5-dinitrobenzamide, a compound structurally similar to this compound, was utilized in creating a highly sensitive biosensor. The sensor was based on a nanocomposite-modified carbon paste electrode and was capable of the electrocatalytic determination of glutathione and piroxicam, showcasing the potential of benzamide derivatives in developing sensitive and selective biosensors (Karimi-Maleh, Tahernejad-Javazmi, Ensafi, Moradi, Mallakpour, & Beitollahi, 2014).

Pharmaceutical Development

Exploring antibacterial properties and pharmaceutical potential : Research into benzamide derivatives, such as 3-methoxybenzamide, has shown that alkyl derivatives of this compound are potent against bacterial infections and have the potential for development into pharmaceuticals with improved properties. This line of research underscores the importance of structural modification in enhancing the pharmaceutical attributes of benzamide-based compounds (Haydon, Bennett, Brown, Collins, Galbraith, Lancett, Macdonald, Stokes, Chauhan, Sutariya, Nayal, Srivastava, Beanland, Hall, Henstock, Noula, Rockley, & Czaplewski, 2010).

Analytical Method Development

Development of sensitive analytical methods : Benzamide derivatives have been instrumental in developing sensitive analytical methods for detecting various compounds in biological samples. For instance, a study used a unique on-line solid-phase extraction-high performance liquid chromatography-tandem mass spectrometry system to measure concentrations of environmental phenols, including benzamide derivatives, in human milk (Ye, Bishop, Needham, & Calafat, 2008).

properties

IUPAC Name

N-methoxy-N-methyl-4-phenylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-16(18-2)15(17)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTRQMXLVVGLTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)C1=CC=C(C=C1)C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

4-Biphenylcarbonyl chloride (8 g) was suspended in chloroform (30 mL). This was added dropwise to a stirred solution of N,O-dimethyl hydroxylamine hydrochloride (5.2 g) and triethylamine (13.5 mL) in chloroform (80 mL) at 0° C. After addition was complete, the mixture was allowed to warm to room temperature and was stirred for a further 30 minutes. The organic phase was separated, washed with water and dried over MgSO4. Evaporation gave an oil, purified by flash column chromatography (ethyl acetate: light petroleum, 1:1) to give the title compound as a white solid. δC (CDCl3, 62.9 MHz): 33.8, 61.1, 126.7, 127.2, 127.9, 128.9, 132.8, 140.2, 143.4 and 169.7. δH (CDCl3, 250 MHz): 3.38 (3H, s), 3.59 (3H, s), 7.37-7.48 (3H, m), 7.61 (4H, m) and 7.77 (2H, d, J 8.5).
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